1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene

Description

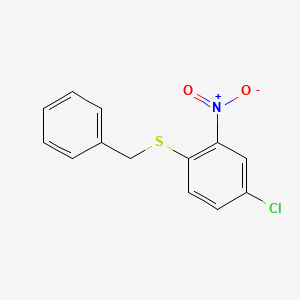

1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene (CAS No. 92044-52-5) is a substituted aromatic compound with the molecular formula C₁₃H₁₀ClNO₃S. Its structure consists of a benzene ring substituted with a benzylsulfanyl group (–S–CH₂–C₆H₅), a nitro (–NO₂) group at the 2-position, and a chlorine atom at the 4-position (ortho to nitro and para to benzylsulfanyl) . The compound is characterized by its electron-withdrawing nitro and chloro groups, which influence its electronic properties and reactivity.

The InChIKey (SQCOCAUVBVCDBO-UHFFFAOYSA-N) and SMILES notation (ClC1=CC=C(C(=C1)N+[O-])SCC2=CC=CC=C2) confirm the connectivity of substituents .

Properties

IUPAC Name |

1-benzylsulfanyl-4-chloro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2S/c14-11-6-7-13(12(8-11)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCOCAUVBVCDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601247934 | |

| Record name | 4-Chloro-2-nitro-1-[(phenylmethyl)thio]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22057-45-0 | |

| Record name | 4-Chloro-2-nitro-1-[(phenylmethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22057-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-nitro-1-[(phenylmethyl)thio]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene typically involves the nucleophilic substitution reaction of 4-chloro-2-nitrobenzene with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the thiol group on the aromatic ring. The reaction is typically conducted in an organic solvent like ethanol or dimethylformamide (DMF) under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of 1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

Substitution: Amines, alkoxides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized benzene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group and the sulfanyl group can influence the compound’s reactivity and binding affinity to molecular targets, thereby affecting its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene with structurally or functionally related compounds:

Key Comparative Insights:

Electronic Effects: The nitro (–NO₂) and chloro (–Cl) groups in 1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene create a strongly electron-deficient aromatic ring, favoring electrophilic substitution at positions activated by the benzylsulfanyl group (–S–CH₂–C₆H₅) . This contrasts with sulfonyl-substituted analogs (e.g., 1-Chloro-2-(methylsulfonyl)-4-nitrobenzene), where the electron-withdrawing sulfonyl group (–SO₂–CH₃) further deactivates the ring, reducing reactivity in coupling reactions .

Biological Activity: Benzylsulfanyl-containing metal complexes, such as trans-Bis[8-(benzylsulfanyl)quinoline]dichloridocobalt(II), exhibit moderate cytotoxicity against cancer cell lines, but their activity is lower than cyclohexylsulfanyl analogs due to steric and electronic factors . This suggests that substituents on the sulfur atom significantly influence bioactivity.

Synthetic Utility :

- The benzylsulfanyl group in the target compound can act as a leaving group in nucleophilic aromatic substitution (NAS) reactions, similar to bromine in 1-(Bromomethyl)-4-chloro-2-nitrobenzene . However, the benzylsulfanyl moiety offers additional versatility in forming metal complexes or participating in thiol-exchange reactions .

Tautomerism and Spectral Properties: Unlike 8-arylhydrazono-2-benzylsulfanyl-purines (), which exhibit hydrazone tautomerism in ground and excited states, the nitro and chloro groups in 1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene stabilize the aromatic system, minimizing tautomeric shifts .

Biological Activity

1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene is an organic compound notable for its unique structure, which includes a benzylsulfanyl group, a chlorine atom, and a nitro group attached to a benzene ring. This compound has drawn attention in various scientific fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClNOS

- CAS Number : 22057-45-0

Its synthesis typically involves a nucleophilic substitution reaction of 4-chloro-2-nitrobenzene with benzyl mercaptan, usually in the presence of a base like sodium hydroxide or potassium carbonate in organic solvents such as ethanol or dimethylformamide (DMF) under reflux conditions.

The biological activity of 1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene is attributed to its ability to interact with various biological targets. The presence of the nitro group can facilitate redox reactions, while the sulfanyl group may engage in nucleophilic attacks on electrophilic centers within biological macromolecules. This interaction can lead to modulation of enzymatic activities and receptor functions, influencing various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds similar to 1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene exhibit antimicrobial properties. The compound has been evaluated for its efficacy against a range of microbial strains, showing significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. The specific mechanisms remain under investigation, but the presence of the nitro group is believed to play a crucial role in its cytotoxic effects.

Toxicological Profile

The toxicological assessment of 1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene reveals several important findings:

- Acute Toxicity : The compound exhibits harmful effects upon ingestion or dermal contact. LD50 values indicate moderate toxicity levels, necessitating caution during handling.

- Chronic Effects : Long-term exposure studies suggest potential hepatotoxicity and nephrotoxicity, with observed alterations in liver and kidney function markers in animal models .

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activities of 1-(Benzylsulfanyl)-4-chloro-2-nitrobenzene:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.